![molecular formula C9H13NO3 B1529880 6-Oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-63-1](/img/structure/B1529880.png)
6-Oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
Scientific Research Applications
Pharmaceutical Research
“6-Oxo-octahydro-isoindole-1-carboxylic acid” may have potential applications in pharmaceutical research due to the biological activity of indole derivatives. Indoles are known to possess various biologically vital properties, including anticancer, antimicrobial, and therapeutic effects for different disorders .
Organic Synthesis
In organic synthesis, carboxylic acids like “6-Oxo-octahydro-isoindole-1-carboxylic acid” can be used to obtain small molecules or macromolecules, which are essential in creating synthetic or natural polymers .
Nanotechnology
Carboxylic acids are also applied in nanotechnology for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene .
Material Science
The compound could be involved in the development of new materials, leveraging its carboxylic acid group for creating nanomaterials with specific properties .
Biomedical Applications
Given the role of carboxylic acids in medical fields, “6-Oxo-octahydro-isoindole-1-carboxylic acid” might be used in designing drug delivery systems or as a building block for bioactive molecules .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-oxo-octahydro-isoindole-1-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property likely contributes to the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Oxo-octahydro-isoindole-1-carboxylic acid may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
properties
IUPAC Name |
6-oxo-1,2,3,3a,4,5,7,7a-octahydroisoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-6-2-1-5-4-10-8(9(12)13)7(5)3-6/h5,7-8,10H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKKCGVMTVFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CNC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238047 | |
Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1403766-63-1 | |
Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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